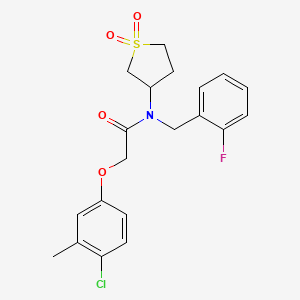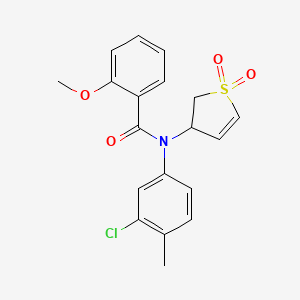![molecular formula C27H31N5O2 B11413950 (4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11413950.png)
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a piperazine ring, and a pyrazolone core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the formation of the pyrazolone core under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with a similar pyrazolone core, used in various chemical reactions.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of an indole moiety, piperazine ring, and pyrazolone core differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C27H31N5O2 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
(4E)-4-[[1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indol-3-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H31N5O2/c1-20-25(27(34)32(28-20)22-8-4-3-5-9-22)16-21-17-31(26-11-7-6-10-24(21)26)19-23(33)18-30-14-12-29(2)13-15-30/h3-11,16-17,23,33H,12-15,18-19H2,1-2H3/b25-16+ |
Clave InChI |
XKPXADKPEMMNHZ-PCLIKHOPSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CN(C3=CC=CC=C32)CC(CN4CCN(CC4)C)O)C5=CC=CC=C5 |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)CC(CN4CCN(CC4)C)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11413884.png)

![7-(4-ethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413893.png)

![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413903.png)
![[4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine](/img/structure/B11413920.png)
![2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione](/img/structure/B11413923.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11413930.png)
![11-acetyl-4-(3-chlorophenyl)-6-[(3-methoxyphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11413938.png)

![1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid](/img/structure/B11413947.png)
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11413948.png)
![N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413954.png)
![N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11413960.png)
